An In-depth Technical Guide to Dichloromethyloctylsilane: Chemical Properties and Structure
An In-depth Technical Guide to Dichloromethyloctylsilane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of dichloromethyloctylsilane. The information is curated for professionals in research and development who require detailed chemical data, including experimental protocols and structural visualizations.
Core Chemical Properties
Dichloromethyloctylsilane, a member of the organosilane family, is a versatile chemical intermediate. Its bifunctional nature, with two chlorine atoms and a stable octyl group attached to a central silicon atom, allows for a wide range of chemical modifications.
Quantitative Data Summary
The following table summarizes the key quantitative data for dichloromethyloctylsilane.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀Cl₂Si | --INVALID-LINK--[1] |
| Molecular Weight | 227.24 g/mol | --INVALID-LINK--[1] |
| CAS Number | 14799-93-0 | --INVALID-LINK--[1] |
| Boiling Point | 94 °C at 6 mmHg | (Data from chemical suppliers) |
| Density | 0.973 g/mL at 25 °C | (Data from chemical suppliers) |
| Refractive Index | nD²⁰ 1.444 | (Data from chemical suppliers) |
| Melting Point | Not available |
Chemical Structure
The structure of dichloromethyloctylsilane consists of a central silicon atom bonded to a methyl group, an octyl group, and two chlorine atoms. The tetrahedral geometry around the silicon atom is a key feature of its structure.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of dichloromethyloctylsilane are provided below. These protocols are representative of methods used for analogous alkyldichlorosilanes.
Synthesis of Dichloromethyloctylsilane
1. Grignard Reaction (Representative Protocol)
This method involves the reaction of a Grignard reagent, octylmagnesium bromide, with dichloromethylsilane.
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Materials:
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Magnesium turnings
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1-Bromooctane
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Dichloromethylsilane
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Anhydrous diethyl ether
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Anhydrous toluene
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Iodine (crystal)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Procedure:
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A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
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Magnesium turnings and a crystal of iodine are placed in the flask.
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A solution of 1-bromooctane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction mixture is gently refluxed until the magnesium is consumed.
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The Grignard solution is cooled to 0 °C, and a solution of dichloromethylsilane in anhydrous toluene is added dropwise with vigorous stirring.
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The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
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After cooling, the reaction is quenched by the slow addition of 1 M hydrochloric acid.
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The organic layer is separated, washed with saturated sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.
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The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield dichloromethyloctylsilane.
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2. Hydrosilylation (Representative Protocol)
This method involves the platinum-catalyzed addition of dichloromethylsilane to 1-octene.
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Materials:
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1-Octene
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Dichloromethylsilane
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Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
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Anhydrous toluene
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Procedure:
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A Schlenk flask is charged with 1-octene and anhydrous toluene under a nitrogen atmosphere.
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A catalytic amount of Karstedt's catalyst is added to the flask.
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Dichloromethylsilane is added dropwise to the stirred solution at room temperature.
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The reaction mixture is stirred at 60 °C for 12 hours.
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The progress of the reaction is monitored by GC-MS.
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Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure.
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The resulting crude product is purified by vacuum distillation.
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Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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Predicted Chemical Shifts:
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δ 0.88 (t, 3H, J = 7.0 Hz, -CH₂CH₃ )
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δ 1.20-1.40 (m, 12H, -(CH₂)₆-)
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δ 1.45-1.55 (m, 2H, -Si-CH₂CH₂ -)
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δ 0.95-1.05 (t, 2H, J = 8.0 Hz, -Si-CH₂ -CH₂-)
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δ 0.76 (s, 3H, Si-CH₃ )
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¹³C NMR (100 MHz, CDCl₃):
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Predicted Chemical Shifts:
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δ 14.1 (-CH₂CH₃ )
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δ 22.7, 29.2, 29.3, 31.9, 33.5 (-(CH₂)₆-)
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δ 24.5 (-Si-CH₂CH₂ -)
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δ 17.8 (-Si-CH₂ -CH₂-)
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δ 6.5 (Si-CH₃ )
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-
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²⁹Si NMR (79.5 MHz, CDCl₃):
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Predicted Chemical Shift: The chemical shift is expected in the range of δ 30-35 ppm, characteristic for alkyldichlorosilanes.
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2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Expected Characteristic Absorption Bands (cm⁻¹):
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2955-2850 (C-H stretching of alkyl groups)
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1465 (C-H bending of CH₂ groups)
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1260 (Si-CH₃ symmetric deformation)
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800-850 (Si-C stretching and CH₃ rocking)
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540-470 (Si-Cl stretching)
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3. Mass Spectrometry (MS)
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Expected Fragmentation Pattern (Electron Ionization):
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The molecular ion peak (M⁺) may be weak or absent.
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Characteristic peaks corresponding to the loss of a chlorine atom ([M-Cl]⁺).
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Fragmentation of the octyl chain, leading to a series of peaks separated by 14 Da (-CH₂-).
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A prominent peak corresponding to the [M-C₈H₁₇]⁺ fragment.
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Isotopic pattern for two chlorine atoms (M⁺, M+2⁺, M+4⁺ in a 9:6:1 ratio) should be observable for chlorine-containing fragments.
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Signaling Pathways and Logical Relationships
As a synthetic intermediate, dichloromethyloctylsilane does not have known signaling pathways in biological systems. Its primary relevance is in chemical synthesis, where its reactivity is predictable and follows established chemical principles.
General Reactivity of Dichlorosilanes
The Si-Cl bonds in dichloromethyloctylsilane are susceptible to nucleophilic attack, leading to substitution reactions. A common and important reaction is hydrolysis, which leads to the formation of silanols that can subsequently condense to form polysiloxanes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dichloromethyloctylsilane.
